molecular formula C10H15NO2 B195785 3-Azaspiro[5.5]undecane-2,4-dione CAS No. 1130-32-1

3-Azaspiro[5.5]undecane-2,4-dione

Cat. No. B195785
CAS RN: 1130-32-1
M. Wt: 181.23 g/mol
InChI Key: FNIPRNMPSXNBDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of certain azaspirodione, azaspirane, and bis-azaspirodione derivatives is described . Fusing equimolecular amounts of 3-oxaspiro[5.5]undecane-2.4-dione with certain amino compounds afforded the corresponding N-substituted azaspirodiones . Reduction of the N-harolaryl azaspirodiones gave the oxygen-free analogues .


Molecular Structure Analysis

3-Azaspiro[5.5]undecane-2,4-dione has a molecular formula of C10H15NO2 . Its average mass is 280.363 Da and its monoisotopic mass is 280.178680 Da .


Physical And Chemical Properties Analysis

3-Azaspiro[5.5]undecane-2,4-dione has a density of 1.2±0.1 g/cm3, a boiling point of 466.3±30.0 °C at 760 mmHg, and a flash point of 235.8±24.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 2.36 .

Scientific Research Applications

  • Synthesis of Dipeptides : A method for synthesizing dipeptides using 3-Azaspiro[5.5]undecane-2,4-dione activated α-amino acids has been developed. This method is effective for coupling various chiral amino acids without loss of enantiomeric purity (Nowshuddin & Reddy, 2011).

  • Anticonvulsant Properties : Compounds containing 3-Azaspiro[5.5]undecane-2,4-dione have shown anticonvulsant activity in animal models of epilepsy. Structure-activity relationship analysis revealed a connection between the imide fragment structure and anticonvulsant activity (Kamiński, Wiklik & Obniska, 2014).

  • Peptide Synthesis Reagent : 3-Azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate has been used as a reagent for synthesizing N-protected amino acid-ASUD esters, which are useful in peptide synthesis (Rao et al., 2016).

  • Synthesis of Spiro Compounds : Research includes the synthesis of azaspirodione, azaspirane, and bis-azaspirodione derivatives using 3-Azaspiro[5.5]undecane-2,4-dione. These compounds have undergone pharmacological screening (El-Telbany, Ghoneim & Khalifa, 1977).

  • Crystal Structures of Derivatives : Studies on the crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted, providing insights into their molecular interactions (Zeng, Li & Guo, 2013).

  • Pharmacological Properties : Some derivatives of 3-Azaspiro[5.5]undecane-2,4-dione have been evaluated for their pharmacological properties, including anticonvulsant effects. The study also explored the compounds' effects on GABA(A) receptors (Kamiński, Obniska & Dybała, 2008).

  • CCR8 Antagonists : 3-Azaspiro[5.5]undecane derivatives have been claimed as CCR8 antagonists, potentially useful in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 3-Oxaspiro[5.5]undecane-2,4-dione, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-azaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-6-10(7-9(13)11-8)4-2-1-3-5-10/h1-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPRNMPSXNBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150260
Record name 3-Azaspiro(5,5)undecan-2,4-dione
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azaspiro[5.5]undecane-2,4-dione

CAS RN

1130-32-1
Record name 3-Azaspiro[5.5]undecane-2,4-dione
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Record name 3-Azaspiro(5,5)undecan-2,4-dione
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Record name 3-Azaspiro[5.5]undecane-2,4-dione
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Record name 3-azaspiro[5.5]undecane-2,4-dione
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Record name 3-AZASPIRO(5,5)UNDECAN-2,4-DIONE
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Synthesis routes and methods I

Procedure details

10 g of methyl 5-cyano-2,4-dioxo-3-azaspiro[5,5]undecane-1-carboxylate and 5 g of NaOH dissolved in 125 ml of 2:1 ethanol/water are placed in a 250 ml flask equipped with mechanical agitator, thermometer and condenser. The mixture is heated under reflux for 1.5 hours, acidified with 5% HCl to pH 2 and heated under reflux for 3 hours. By cooling to 20° C. a precipitate is formed which is filtered off, washed with water and dried under vacuum. 4.7 g of 2,4-dioxo-3-azaspiro[5,5]undecane are obtained.
Name
methyl 5-cyano-2,4-dioxo-3-azaspiro[5,5]undecane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

204 ml of a 5.4 M solution of sodium methylate in methanol, 550 ml methanol and 145.5 g of dimethylmalonate are placed in a 2 litre flask equipped with a mechanical stirrer, thermometer and condenser, under nitrogen flow. After 30 minutes, 148 g of cyclohexylidenecyanoacetamide are added over a period of 30 minutes. The mixture is left under agitation for 1.5 hours at 30° C., after which 626 g of 15% NaOH are added, then heated under reflux for 1.5 hours. 400 ml of methanol are distilled and the mixture is acidified with 36% HCl to pH 3 then heated under reflux for 3 hours. By cooling to 25° C. a precipitate is formed which is filtered off, washed with water until the washing waters are neutral and dried under vacuum at 45° C. 69 g of 2,4-dioxo-3-azaspiro[5,5]undecane are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Name
Quantity
626 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane diacetic acid at 160° C.-170° C., followed by precipitation of the product by gradual cooling and treatment with water/secondary butyl alcohol, and subsequent filtration to yield 3,3-pentamethylene glutarimide;
Name
acetic anhydride ammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A flask is charged with 66.5 g of acetic anhydride, 66.5 g of ammonium acetate, and 100 g of 1,1-cyclohexane diacetic acid. The reaction mass is heated to 160° C.-170° C. for eight hours, eliminating by distillation the acetic acid that has formed. It is cooled to 90° C.-110° C., and 200 g of water and 100 g of secondary butyl alcohol are added. It then undergoes further cooling to room temperature, and the pH is brought to approximately 9 using 30% of aqueous ammonia. This is followed by filtration, washing the solid with water. 87.7 g of dry 3,3-pentamethylene glutarimide are obtained (yield 97%).
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
3-Azaspiro[5.5]undecane-2,4-dione
Reactant of Route 3
3-Azaspiro[5.5]undecane-2,4-dione
Reactant of Route 4
3-Azaspiro[5.5]undecane-2,4-dione
Reactant of Route 5
3-Azaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
3-Azaspiro[5.5]undecane-2,4-dione

Citations

For This Compound
30
Citations
XR Hu, WM Xu, JM Gu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C10H15N1O2, the cyclohexane ring adopts a chair conformation and the piperidine ring adopts an envelope conformation. In the crystal structure, hydrogen-…
Number of citations: 2 scripts.iucr.org
CH Grogan, CF Geschickter… - Journal of Medicinal …, 1964 - ACS Publications
Our previous investigation of dialkylaminoalkyl and heterocyclic-alkyl azaspirodionesand azaspiranes has been extended to include alkyl, alkenyl, alkoxyalkyl, cycloalkyl, arvl, aralkyl, …
Number of citations: 10 pubs.acs.org
K Kamiński, B Wiklik, J Obniska - Archiv der Pharmazie, 2014 - Wiley Online Library
Twenty‐two differently substituted 1H‐isoindole‐1,3(2H)‐diones (30–39), 8‐azaspiro[4.5]decane‐7,9‐diones (40–45), and 3‐azaspiro[5.5]undecane‐2,4‐diones (46–51) were …
Number of citations: 15 onlinelibrary.wiley.com
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
LM Rice, BS Sheth, KR Scott… - Journal of Medicinal …, 1969 - ACS Publications
Various spiro [5.4 Jdecane and spiro [5.5] undecane compounds containing a trifluoromelhyl substitution in the 7 or 8 position havebeen synthesized. When evaluated biologically, N-(3-…
Number of citations: 9 pubs.acs.org
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1973 - Wiley Online Library
N‐(2‐Dimethylaminopropyl)‐8,8‐dimethyl‐2‐azaspiro[4.5]decane (1), N‐(2‐dimethylaminopropyl)‐8,8‐diethyl‐2‐azaspiro[4.5]decane (2), N‐(3‐dimethylaminopropyl)‐9,9‐dimethyl‐3‐…
Number of citations: 19 onlinelibrary.wiley.com
L Rice, K Scott - The Journal of Organic Chemistry, 1967 - ACS Publications
X was methanetetraacetic acid (I) 4 which was esterified by the method of Ingold. This ester, which had been previously prepared, 6 was reduced to the tetraol6 II with lithium aluminum …
Number of citations: 9 pubs.acs.org
RB Petigara, CV Deliwala - Journal of Medicinal Chemistry, 1969 - ACS Publications
that the- , -dipentyl derivative or Page 1 H)XS Xotes ' ß . I Hansch Analysis of Bvtyrylcholinesiehase Inhibitory Potency Using pI» as the Biochemical, Response CH,(CH,).,N -HBr | NRR' …
Number of citations: 1 pubs.acs.org
LM Rice - Journal of Medicinal Chemistry, 1969 - ACS Publications
Spirans. XVI. 9-Hydroxymethyl-3-azaspiro[5.5]undecanes Page 1 172 Note; Y«»l. 12 (EqO), yielding 0.17 g of the diamine 7, as a colorless product, mp 37-41: picrate, mp 226-228 dec (…
Number of citations: 2 pubs.acs.org
RAJ Janis - 1968 - open.library.ubc.ca
The syntheses of 8-amino-16-azadispiro [6.1. 6.2] heptadecan-16-one and its 8-chloroacetyl derivative are reported. The compounds were characterized by their infrared spectra and by …
Number of citations: 3 open.library.ubc.ca

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